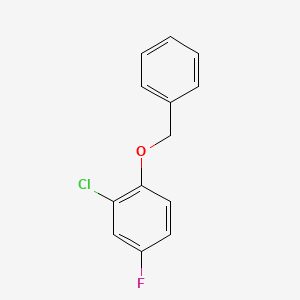

1-Benzyloxy-2-chloro-4-fluorobenzene

概要

説明

1-Benzyloxy-2-chloro-4-fluorobenzene is a useful research compound. Its molecular formula is C13H10ClFO and its molecular weight is 236.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Mode of Action

1-Benzyloxy-2-chloro-4-fluorobenzene may undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . The exact mode of action and the resulting changes depend on the specific conditions and reactants present.

Biochemical Pathways

It’s possible that the compound could influence pathways involving benzylic halides, which typically react via an SN2 pathway for 1° halides and an SN1 pathway for 2° and 3° halides .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . .

生物活性

1-Benzyloxy-2-chloro-4-fluorobenzene is an organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article delves into its chemical characteristics, biological mechanisms, and relevant case studies.

This compound has the molecular formula CHClF and a molecular weight of 234.67 g/mol. The compound features a benzyl ether group, a chlorine atom, and a fluorine atom attached to a benzene ring, contributing to its reactivity and interaction with biological systems.

Mechanism of Biological Activity

The biological activity of this compound can be attributed to several factors:

- Functional Groups : The presence of the benzyl ether, chlorine, and fluorine groups enhances its lipophilicity and influences its binding affinity to various biological targets, such as enzymes and receptors.

- Interaction with Molecular Targets : The compound may modulate cellular processes by interacting with specific proteins or pathways involved in disease mechanisms. For instance, it could potentially act as an inhibitor or agonist depending on the target .

Biological Activity Data

Research has indicated that compounds similar to this compound exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Below is a summary table of relevant findings:

Case Studies

Several studies have explored the biological implications of compounds related to this compound:

- Antimicrobial Activity : A study assessed the efficacy of fluorinated benzyl compounds against Gram-positive and Gram-negative bacteria. Results indicated that increased lipophilicity from fluorine substitution enhanced membrane permeability, leading to improved antibacterial activity .

- Anti-inflammatory Effects : Research focusing on similar benzyloxy compounds demonstrated significant reductions in pro-inflammatory cytokines in cell cultures treated with these agents. This suggests potential therapeutic applications in treating inflammatory diseases .

- Cancer Research : A recent investigation into the anticancer properties of fluorinated compounds found that this compound analogs could induce apoptosis in various cancer cell lines through mitochondrial pathways .

科学的研究の応用

Organic Synthesis

1-Benzyloxy-2-chloro-4-fluorobenzene serves as an important intermediate in the synthesis of various organic molecules. It is particularly valuable in:

- Pharmaceutical Development : Used as a building block for synthesizing active pharmaceutical ingredients (APIs) due to its ability to undergo further functionalization .

- Agrochemicals : Employed in the synthesis of herbicides and pesticides, enhancing crop protection .

Research has indicated potential biological activities associated with this compound:

- Antimicrobial Properties : Studies have explored its efficacy against various microbial strains, suggesting it may act as a lead compound for developing new antibiotics .

- Anticancer Research : Initial studies indicate that derivatives of this compound may exhibit cytotoxic effects on cancer cell lines, warranting further investigation into its mechanism of action .

Material Science

The compound is also utilized in the development of advanced materials:

- Electronic Materials : Its unique electronic properties make it suitable for applications in organic electronics, including OLEDs (Organic Light Emitting Diodes) .

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance thermal and mechanical properties .

Case Study 1: Synthesis of Antimicrobial Agents

A study focused on synthesizing a series of benzyloxy-substituted compounds, including this compound, demonstrated enhanced antimicrobial activity compared to their non-halogenated counterparts. The presence of the fluorine atom was crucial in increasing lipophilicity and improving membrane penetration .

Case Study 2: Drug Development for Cancer Treatment

Research conducted on analogs of this compound revealed promising results in inhibiting cancer cell proliferation. The study highlighted how modifications to the benzyloxy group could significantly affect biological activity, leading to the identification of potent anticancer agents .

特性

IUPAC Name |

2-chloro-4-fluoro-1-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFO/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTLZNNLQTGAQCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。